2-(4-Fluorophenyl)-2-methylmorpholine

Solid-state properties Handling Formulation

2-(4-Fluorophenyl)-2-methylmorpholine (CAS 109461-46-3) is a heterocyclic morpholine derivative bearing a 4-fluorophenyl substituent and a methyl group, both located at the 2-position of the morpholine ring. It is a racemic compound (undefined stereochemistry at C2) with the molecular formula C₁₁H₁₄FNO and a molecular weight of 195.23 g·mol⁻¹.

Molecular Formula C11H14FNO
Molecular Weight 195.23 g/mol
CAS No. 109461-46-3
Cat. No. B021602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluorophenyl)-2-methylmorpholine
CAS109461-46-3
Molecular FormulaC11H14FNO
Molecular Weight195.23 g/mol
Structural Identifiers
SMILESCC1(CNCCO1)C2=CC=C(C=C2)F
InChIInChI=1S/C11H14FNO/c1-11(8-13-6-7-14-11)9-2-4-10(12)5-3-9/h2-5,13H,6-8H2,1H3
InChIKeyIHMLZEWIFPIGKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Fluorophenyl)-2-methylmorpholine (CAS 109461-46-3): Procurement-Relevant Physicochemical and Structural Profile


2-(4-Fluorophenyl)-2-methylmorpholine (CAS 109461-46-3) is a heterocyclic morpholine derivative bearing a 4-fluorophenyl substituent and a methyl group, both located at the 2-position of the morpholine ring . It is a racemic compound (undefined stereochemistry at C2) with the molecular formula C₁₁H₁₄FNO and a molecular weight of 195.23 g·mol⁻¹ . The compound is supplied as a white crystalline solid with a vendor-certified purity of ≥99% (Thermo Scientific / Alfa Aesar) and finds use as a synthetic building block in medicinal chemistry and organic synthesis .

Why In-Class Morpholine Analogs Cannot Replace 2-(4-Fluorophenyl)-2-methylmorpholine in Research and Development


The 2-(4-fluorophenyl)-2-methylmorpholine scaffold presents a specific combination of a para-fluoro substituent and a quaternary C2-methyl-phenyl centre that cannot be replicated by its non-fluorinated, regioisomeric, or 4-alkyl-substituted analogs. The 4-fluoro group alters the electron density of the phenyl ring, modulates lipophilicity, and introduces a ¹⁹F NMR handle, while the geminal dimethyl substitution at C2 constrains conformational flexibility relative to structures with monosubstitution or N-alkylation . These structural features directly influence solid-state properties (crystalline solid vs. liquid), metabolic vulnerability, and analytical traceability, making generic substitution inadvisable without re-validation of entire synthetic or biological workflows .

Quantitative Differentiation Evidence for 2-(4-Fluorophenyl)-2-methylmorpholine vs. Closest Analogs


Crystalline Solid vs. Liquid: Physical Form Differentiation from Non-Fluorinated Parent

2-(4-Fluorophenyl)-2-methylmorpholine is a white crystalline solid with a predicted melting point of 70.58 °C, whereas its non-fluorinated parent, 2-methyl-2-phenylmorpholine (CAS 109461-41-8), is a colourless liquid at ambient temperature . This phase difference directly impacts weighing accuracy, storage stability, and formulation compatibility.

Solid-state properties Handling Formulation

Vendor-Certified Purity Advantage: 99% vs. Typical 95% for Unsubstituted Analog

Thermo Scientific / Alfa Aesar supply 2-(4-fluorophenyl)-2-methylmorpholine at a certified purity of 99% (GC/HPLC), whereas the closest non-fluorinated analog, 2-methyl-2-phenylmorpholine (AKSci 1855AA), is specified at a minimum purity of 95% . The 99% purity grade reduces the probability of side reactions and simplifies purification when the compound is used as a stoichiometric building block.

Purity specification Reproducibility Synthetic intermediate

¹⁹F NMR Spectroscopic Handle: Analytical Traceability Absent in Non-Fluorinated Analogs

The para-fluorine atom provides a unique ¹⁹F NMR resonance that is absent in the non-fluorinated parent 2-methyl-2-phenylmorpholine and in the 4-chloro or 4-methyl analogs . This enables direct, interference-free monitoring of reaction progression, intermediate fate, and impurity profiling using ¹⁹F NMR spectroscopy, a capability that non-fluorinated congeners cannot offer.

Analytical chemistry ¹⁹F NMR Reaction monitoring

Predicted Lipophilicity Modulation and MW Differential vs. Non-Fluorinated Parent

PubChem's XLogP3-AA for 2-(4-fluorophenyl)-2-methylmorpholine is 1.2, while the non-fluorinated analog (2-methyl-2-phenylmorpholine) shows a JChem-calculated LogP of 1.65 . The lower logP, combined with a higher molecular weight (195.23 vs. 177.24 g·mol⁻¹) and identical hydrogen-bond donor/acceptor counts, indicates that para-fluoro substitution paradoxically reduces predicted lipophilicity despite the presence of the halogen, likely due to the strong electron-withdrawing inductive effect of fluorine on the aromatic ring.

Lipophilicity Drug-likeness ADME prediction

Para-Fluoro Blockade of Metabolic Soft Spot: Predicted Cytochrome P450 Stability Advantage

The para-position of an unsubstituted phenyl ring is a common site for CYP450-mediated hydroxylation. In 2-(4-fluorophenyl)-2-methylmorpholine, the para-position is occupied by fluorine, a substituent known to resist oxidative metabolism and thereby reduce first-pass clearance in morpholine-containing drug candidates . Although no direct head-to-head microsomal stability data for this compound vs. its des-fluoro analog have been published, class-level evidence from related (3R)-3-(4-fluorophenyl)morpholine confirms that the electron-withdrawing fluorine atom diminishes CYP450-mediated oxidation .

Metabolic stability Cytochrome P450 Lead optimization

Optimal Procurement Scenarios for 2-(4-Fluorophenyl)-2-methylmorpholine Based on Verified Differentiation Evidence


Solid-Phase or Automated Parallel Synthesis Requiring Accurate Gravimetric Dispensing

Because 2-(4-fluorophenyl)-2-methylmorpholine is a crystalline solid (predicted m.p. 70.58 °C), it can be weighed precisely on automated powder dispensers without the solvent-handling complications associated with liquid analogs such as 2-methyl-2-phenylmorpholine . This makes it the preferred morpholine building block for solid-supported synthesis or high-throughput experimentation platforms where stoichiometric accuracy directly affects yield and purity.

¹⁹F NMR-Guided Reaction Optimisation and Process Analytical Technology (PAT)

The single ¹⁹F NMR handle enables real-time, quantitative reaction monitoring in laboratories equipped with fluorine-capable NMR probes. This capability is absent in the non-fluorinated 2-methyl-2-phenylmorpholine and is superior to the broad, less informative signals from chloro or bromo analogs . Process chemists can track intermediate conversion, by-product formation, and endpoint determination without perturbing the reaction mixture, supporting quality-by-design (QbD) workflows.

Late-Stage Functionalisation or Fragment-Based Drug Discovery Requiring High Purity Input

The 99% purity specification (Thermo Scientific) reduces the risk of introducing unidentified impurities into precious late-stage intermediates, a critical consideration when the compound is used in fragment growing or as a key intermediate in lead optimisation . In contrast, the non-fluorinated analog is typically supplied at 95% purity, necessitating additional purification steps that consume material and time .

SAR Exploration of Metabolic Stability in Phenylmorpholine Series

When structure-activity relationship (SAR) studies aim to improve metabolic stability by blocking phenyl ring hydroxylation, 2-(4-fluorophenyl)-2-methylmorpholine serves as the direct comparator to the des-fluoro parent. Class-level evidence indicates that para-fluoro substitution reduces CYP450-mediated oxidation, making this compound a logical inclusion in any matrix comparing halogen substitution effects on microsomal clearance .

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